

Topic: Synthesis and Structural Elucidation of 2-(o-Tolyl)propanenitrile

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Compound of Interest

Compound Name: 2-(o-Tolyl)propanenitrile

Cat. No.: B1640910

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Abstract

2-(o-Tolyl)propanenitrile is a valuable chiral building block in organic synthesis, particularly relevant in the development of novel pharmaceutical agents. Its structure, featuring a nitrile group and a chiral center adjacent to an ortho-substituted aromatic ring, makes it an interesting synthetic target and a precursor for more complex molecules. The nitrile moiety itself is a versatile functional group and a known pharmacophore in numerous approved drugs.^{[1][2]} This technical guide provides a comprehensive overview of a robust synthetic methodology for **2-(o-Tolyl)propanenitrile**, followed by a detailed protocol for its structural elucidation using modern spectroscopic techniques. The document is designed to offer both theoretical understanding and practical, field-proven insights for professionals in chemical research and drug development.

Introduction and Strategic Overview

The synthesis of substituted arylacetonitriles is a cornerstone of medicinal chemistry. These compounds often serve as key intermediates for a wide range of biologically active molecules. The target molecule, **2-(o-Tolyl)propanenitrile** (Molecular Formula: C₁₀H₁₁N, Molecular Weight: 145.20 g/mol), presents a specific synthetic challenge: the creation of a C-C bond at the benzylic position of an o-substituted toluene derivative.^{[3][4]}

This guide focuses on the most direct and reliable method for this transformation: the α -alkylation of 2-(o-tolyl)acetonitrile. This strategy is predicated on the acidity of the α -proton,

which can be selectively removed by a strong base to form a resonance-stabilized carbanion (an enolate equivalent), followed by nucleophilic attack on an alkylating agent.^[5]

The subsequent structural elucidation is paramount to verify the successful synthesis and purity of the final product. We will detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous confirmation of the molecular structure.

Physicochemical Properties Summary

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N	PubChem ^[3]
Molecular Weight	145.20 g/mol	PubChem ^[3]
CAS Number	58422-60-9	ChemicalBook ^{[6][7]}
Storage Conditions	Sealed in dry, Room Temperature	Sigma-Aldrich, ChemicalBook ^{[7][8]}
Topological Polar Surface Area	23.8 Å ²	PubChem ^[3]

Synthesis Methodology: α -Alkylation of 2-(o-Tolyl)acetonitrile

The chosen synthetic route involves the deprotonation of the starting material, 2-(o-tolyl)acetonitrile, followed by methylation. This method is efficient and provides a clear pathway to the desired product.

Mechanistic Rationale

The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic due to the resonance stabilization of the resulting carbanion. The negative charge can be delocalized into both the nitrile's π -system and the aromatic ring.

Causality Behind Experimental Choices:

- **Base Selection:** A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. We select NaH for this protocol due to its ease of handling (as a mineral oil dispersion) and its irreversible deprotonation of the substrate, driving the reaction to completion. Using a nucleophilic base like sodium hydroxide could lead to unwanted hydrolysis of the nitrile group.
- **Solvent:** Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. THF is chosen here as it effectively solvates the sodium cation without reacting with the base or the intermediate carbanion. The solvent must be rigorously dried to prevent quenching the carbanion.
- **Alkylating Agent:** Methyl iodide (CH_3I) is an excellent electrophile for this $\text{S}_{\text{N}}2$ reaction due to the low steric hindrance and the good leaving group ability of iodide.
- **Temperature Control:** The initial deprotonation is performed at $0\text{ }^{\circ}\text{C}$ to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.

Reaction Scheme

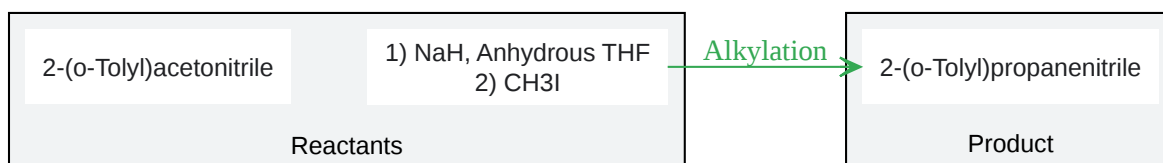


Figure 1: Synthesis of 2-(o-Tolyl)propanenitrile via α -Alkylation

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Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.^{[8][9][10]} Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a toxic and carcinogenic alkylating agent. All

operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials:

- 2-(o-Tolyl)acetonitrile (1.0 eq)[[11](#)]
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH₃I) (1.2 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
- Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.2 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
- Solvent Addition: Add anhydrous THF to the flask via cannula, sufficient to create a stirrable slurry.
- Deprotonation: Cool the slurry to 0 °C using an ice bath. Dissolve 2-(o-tolyl)acetonitrile (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH slurry over 30

minutes, maintaining the temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

- **Anion Formation:** Allow the mixture to stir at 0 °C for an additional hour after the addition is complete to ensure full formation of the carbanion. The solution should become a clear, reddish-brown color.
- **Alkylation:** Add methyl iodide (1.2 eq) dropwise to the solution at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
- **Workup & Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure **2-(o-Tolyl)propanenitrile**.

Structural Elucidation Workflow

Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.^[12]

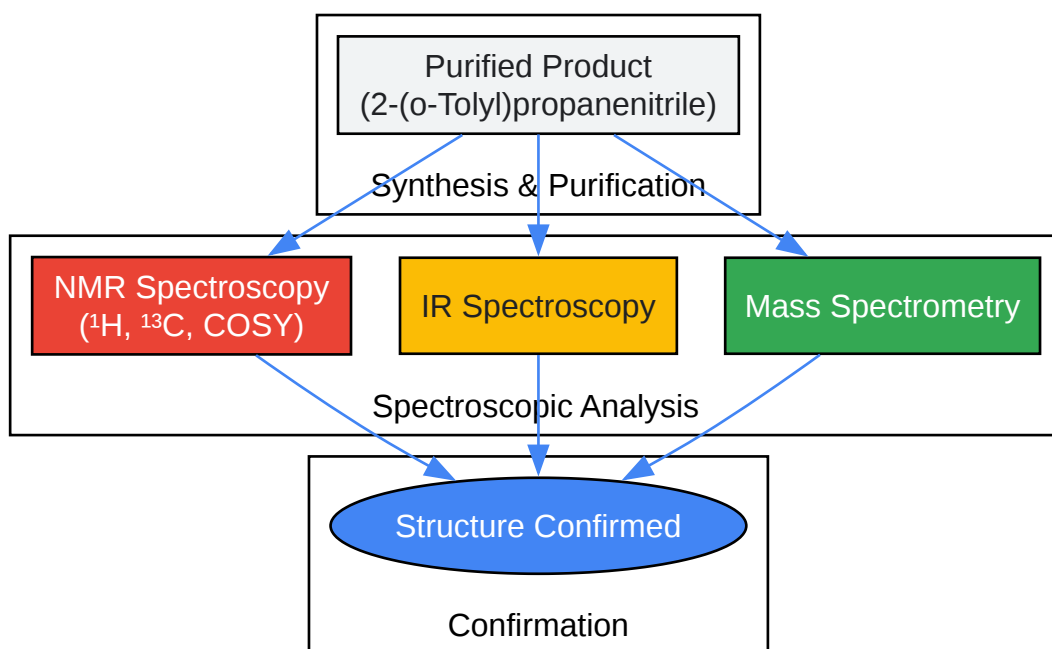


Figure 2: Workflow for Structural Elucidation

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